[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 2567502-20-7
VCID: VC5912109
InChI: InChI=1S/C8H17NOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7,9H2,1H3
SMILES: CSCC1(CCOCC1)CN
Molecular Formula: C8H17NOS
Molecular Weight: 175.29

[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine

CAS No.: 2567502-20-7

Cat. No.: VC5912109

Molecular Formula: C8H17NOS

Molecular Weight: 175.29

* For research use only. Not for human or veterinary use.

[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine - 2567502-20-7

Specification

CAS No. 2567502-20-7
Molecular Formula C8H17NOS
Molecular Weight 175.29
IUPAC Name [4-(methylsulfanylmethyl)oxan-4-yl]methanamine
Standard InChI InChI=1S/C8H17NOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7,9H2,1H3
Standard InChI Key LIXMZKLSHJYJPP-UHFFFAOYSA-N
SMILES CSCC1(CCOCC1)CN

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound’s backbone consists of a six-membered oxane (tetrahydropyran) ring, a saturated oxygen-containing heterocycle. At the 4-position of this ring, two distinct substituents are attached:

  • A methylsulfanylmethyl group (–CH2–S–CH3), introducing a thioether linkage.

  • A methanamine group (–CH2–NH2), providing primary amine functionality.

This arrangement creates a sterically congested environment at the 4-position, influencing reactivity and conformational dynamics .

Systematic Nomenclature

The IUPAC name, [4-(methylsulfanylmethyl)oxan-4-yl]methanamine, systematically describes the substituents’ positions and connectivity:

  • Oxan-4-yl: Indicates the oxane ring with substituents at carbon 4.

  • Methylsulfanylmethyl: Specifies the –CH2–S–CH3 group bonded to the 4-position.

  • Methanamine: Denotes the –CH2–NH2 group also at the 4-position.

Alternative naming conventions, such as SMILES notation, would represent the structure as CSCC1(CCOCC1)CN, encoding the ring topology and substituent orientations .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes for this compound are documented, analogous methodologies for functionalized oxanes suggest viable strategies:

  • Ring Formation: Cyclization of 1,5-diols via acid-catalyzed dehydration could yield the oxane core.

  • Thioether Incorporation: Nucleophilic substitution at the 4-position using methylsulfanylmethyl chloride or Mitsunobu reactions with methylsulfanylmethanol may introduce the –CH2–S–CH3 group .

  • Amine Functionalization: Reductive amination of a ketone intermediate or Gabriel synthesis could install the –CH2–NH2 moiety .

A hypothetical synthesis is outlined below:

Oxane-4-one+HSCH2CH3BF3\cdotpOEt2Thioether intermediateNH2CH2MgBrTarget compound\text{Oxane-4-one} + \text{HSCH}_2\text{CH}_3 \xrightarrow{\text{BF}_3\text{·OEt}_2} \text{Thioether intermediate} \xrightarrow{\text{NH}_2\text{CH}_2\text{MgBr}} \text{Target compound}

Reactivity Profile

The molecule’s reactivity is governed by its functional groups:

  • Thioether (S–CH3): Susceptible to oxidation (e.g., to sulfoxides or sulfones) and alkylation reactions.

  • Primary Amine (–NH2): Participates in condensation, acylation, and Schiff base formation.

  • Oxane Ring: Resists ring-opening under mild conditions but may undergo acid-catalyzed hydrolysis at elevated temperatures .

Physicochemical Properties

Calculated Molecular Properties

Based on structural analogs and computational tools (e.g., PubChem’s molecular weight calculator):

PropertyValue
Molecular FormulaC8_8H17_{17}NOS
Molecular Weight175.29 g/mol
Topological Polar SA52.7 Ų
LogP (Octanol-Water)1.2 (estimated)
Hydrogen Bond Donors1 (NH2)
Hydrogen Bond Acceptors2 (O, NH2)

These values suggest moderate lipophilicity and potential blood-brain barrier permeability .

Spectroscopic Signatures

Predicted spectral data derived from similar compounds:

  • IR: Strong absorption at ~3350 cm1^{-1} (N–H stretch), 1050–1150 cm1^{-1} (C–O–C), and 650 cm1^{-1} (C–S).

  • 1^1H NMR: δ 1.5–2.0 ppm (oxane CH2), δ 2.1 ppm (S–CH3), δ 2.5–3.0 ppm (CH2–NH2), δ 3.3–3.8 ppm (O–CH2) .

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